Benzenebutanoic acid, 2-(trifluoromethyl)-
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Overview
Description
Benzenebutanoic acid, 2-(trifluoromethyl)- is an organic compound with the molecular formula C11H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 2-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group into the benzenebutanoic acid framework. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
Industrial production of benzenebutanoic acid, 2-(trifluoromethyl)- may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzenebutanoic acid, 2-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylbenzoic acid: Contains the trifluoromethyl group but differs in the position and overall structure.
Trifluoromethylphenylacetic acid: Similar in having a trifluoromethyl group but with a different carbon chain length and position.
Uniqueness
Benzenebutanoic acid, 2-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and properties are desired .
Properties
Molecular Formula |
C11H11F3O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-6-2-1-4-8(9)5-3-7-10(15)16/h1-2,4,6H,3,5,7H2,(H,15,16) |
InChI Key |
XWGLTQXHOBKDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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